![molecular formula C12H15NO B3119840 3a,8a-Dimethyl-3,3a,8,8a-tetrahydro-2h-furo-[2,3-b]indole CAS No. 25576-64-1](/img/structure/B3119840.png)
3a,8a-Dimethyl-3,3a,8,8a-tetrahydro-2h-furo-[2,3-b]indole
Overview
Description
3a,8a-Dimethyl-3,3a,8,8a-tetrahydro-2h-furo-[2,3-b]indole is a chemical compound with the CAS Number: 25576-64-1 and Linear Formula: C12H15NO . It has a molecular weight of 189.26 .
Physical and Chemical Properties
The boiling point of this compound is 125-126/5 Torr and it has a melting point of 151.5-152.5 .
Scientific Research Applications
Synthesis and Structural Analysis
Research has been conducted on the synthesis and structural analysis of compounds closely related to "3a,8a-Dimethyl-3,3a,8,8a-tetrahydro-2h-furo-[2,3-b]indole". For instance, a study focused on the dimeric autoxidation product of 2,3-dimethylindole, exploring its synthesis, structural characterization, and the reactions involving its derivatives, which lead to pyrrolo[1,2-a:5,4-b']di-indole derivatives through reduction, cleavage, and rearrangements (Berti, Settimo, Colo, & Nannipieri, 1969).
Chemical Reactions and Derivatives
Another area of interest includes the chemical reactions and formation of derivatives of this compound. For example, research detailing the reactions of tryptophols and Nα-acetyltryptamines with iodine azide highlights the formation of 3a-azido derivatives of the tetrahydrofuro[2,3-b]indole framework, revealing insights into the isomerization processes and the production of related compounds (Ikeda, Ohno, Katsura, Chun, & Tamura, 1979).
Cytotoxic Activity
Furthermore, the synthesis and cytotoxic activity of novel hybrid compounds between indolo[b]tetrahydrofuran and imidazolium salts have been explored. These compounds are synthesized from tryptophol through various chemical reactions and evaluated for their in vitro activity against human tumor cell lines, highlighting the potential therapeutic applications of these derivatives (Zhengfen et al., 2017).
Oxidation Reactions
Research on manganese(III) acetate oxidation of 1-acetylindole derivatives provides insights into the synthesis of 3,3a,4,8b-tetrahydro-2H-furo[3,2-b]indol-2-one derivatives. This study presents the reaction conditions and the resulting compounds, contributing to the understanding of oxidative reactions involving indole derivatives (Izumi, Kohei, & Murakami, 1993).
properties
IUPAC Name |
3a,8b-dimethyl-2,4-dihydro-1H-furo[2,3-b]indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-11-7-8-14-12(11,2)13-10-6-4-3-5-9(10)11/h3-6,13H,7-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMUKXPKOVINFFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCOC1(NC3=CC=CC=C23)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3a,8a-Dimethyl-3,3a,8,8a-tetrahydro-2h-furo-[2,3-b]indole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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